

# Application Notes and Protocols for the Enantioselective Synthesis of Hodgkinsine Stereoisomers

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## Compound of Interest

Compound Name: *Hodgkinsine*

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This document provides detailed application notes and experimental protocols for the enantioselective synthesis of **Hodgkinsine** stereoisomers. The methodologies presented herein focus on modern synthetic strategies that allow for a high degree of stereochemical control, which is crucial for the development of potential therapeutic agents based on the **Hodgkinsine** scaffold. **Hodgkinsine**, a complex trimeric pyrrolidinoindoline alkaloid, and its stereoisomers have garnered significant interest due to their potential biological activities, including analgesic effects.<sup>[1]</sup>

The protocols detailed below are centered around a convergent and modular diazene-directed assembly of cyclotryptamine fragments. This state-of-the-art strategy enables the completely stereoselective formation of the challenging C3a–C3a' and C3a–C7' carbon-carbon bonds and their associated quaternary stereogenic centers.<sup>[1][2][3][4]</sup> Key transformations, including Rhodium-catalyzed C-H amination and photochemical extrusion of dinitrogen, are also described in detail.

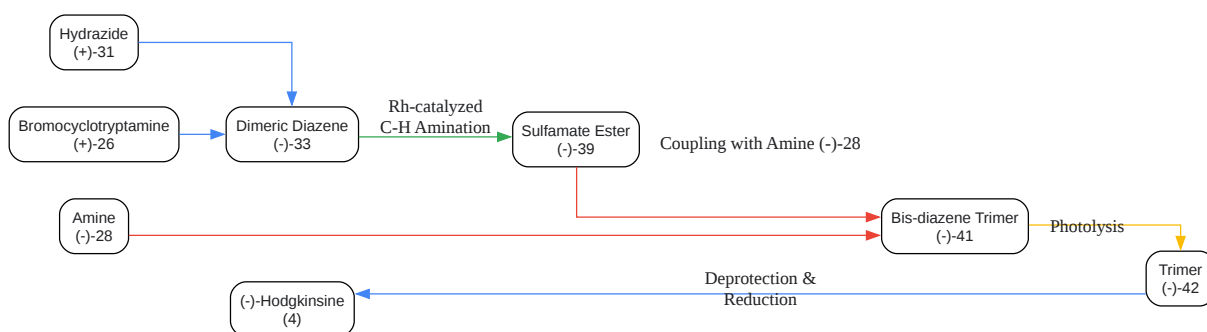
## Key Synthetic Strategies

Several key strategies have been successfully employed for the enantioselective synthesis of **Hodgkinsine** and its stereoisomers:

- **Diazene-Directed Assembly:** This modern approach offers a highly convergent and modular route with excellent stereochemical control. It involves the synthesis of complex bis- and tris-diazene intermediates, followed by photoextrusion of dinitrogen to form the desired carbon-carbon bonds with complete stereoselectivity.
- **Asymmetric Intramolecular Heck Cyclization:** This method, pioneered by Overman, is crucial for establishing the key C3a–C7' linkage and has been successfully applied to the synthesis of (-)-**Hodgkinsine B**.
- **Rhodium-Catalyzed C-H Amination:** This powerful transformation allows for the direct functionalization of C-H bonds, providing rapid access to key amine intermediates required for the assembly of the cyclotryptamine monomers.

## Experimental Workflow: Diazene-Directed Synthesis of (-)-Hodgkinsine

The overall experimental workflow for the synthesis of (-)-**Hodgkinsine** via the diazene-directed assembly strategy is depicted below. This convergent approach involves the sequential coupling of three distinct cyclotryptamine subunits.



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Caption: Convergent synthesis of (-)-Hodgkinsine.

## Quantitative Data Summary

The following table summarizes the yields for the key steps in the enantioselective synthesis of (-)-Hodgkinsine via the diazene-directed assembly strategy.

Step	Product	Starting Material(s)	Yield (%)	Reference
Dimerization	Dimeric Diazene (-)-33	Bromocyclotryptamine (+)-26 and Hydrazide (+)-31	59	
Rh-catalyzed C-H Amination	Sulfamate Ester (-)-39	Dimeric Diazene (-)-33	60	
Coupling and Diazene Formation	Bis-diazene Trimer (-)-41	Sulfamate Ester (-)-39 and Amine (-)-28	86 (2 steps)	
Photolysis	Trimer (-)-42	Bis-diazene Trimer (-)-41	41-45	
Deprotection and Reduction	(-)-Hodgkinsine (4)	Trimer (-)-42	70 (2 steps)	
Asymmetric Intramolecular Heck	(-)-Hodgkinsine B	Corresponding precursor	83 (ee)	

## Detailed Experimental Protocols

### Protocol 1: Synthesis of Dimeric Diazene (-)-33

This protocol describes the silver-promoted addition of a hydrazine nucleophile to a C3a-bromocyclotryptamine to form a key dimeric diazene intermediate.

- Reagents and Materials:

- Bromocyclotryptamine (+)-26
- Hydrazide (+)-31
- Silver trifluoromethanesulfonate (AgOTf)
- Anhydrous and degassed solvent (e.g., Dichloromethane)
- Inert atmosphere (Argon or Nitrogen)
- Standard laboratory glassware and purification supplies (silica gel for chromatography)
- Procedure:
  - To a solution of bromocyclotryptamine (+)-26 in the chosen anhydrous solvent under an inert atmosphere, add hydrazide (+)-31.
  - Cool the reaction mixture to the appropriate temperature (e.g., 0 °C or ambient temperature as optimized).
  - Add silver trifluoromethanesulfonate portion-wise to the stirred solution.
  - Monitor the reaction progress by Thin Layer Chromatography (TLC).
  - Upon completion, quench the reaction and perform an aqueous workup.
  - The crude product is then purified by column chromatography on silica gel to afford the dimeric diazene (-)-33.

#### Protocol 2: Rhodium-Catalyzed C-H Amination for the Synthesis of Sulfamate Ester (-)-39

This protocol details the Rh-catalyzed C-H amination of the dimeric diazene intermediate.

- Reagents and Materials:
  - Dimeric Diazene (-)-33
  - Rhodium catalyst (e.g., Rh<sub>2</sub>(esp)<sub>2</sub>)

- Oxidant (e.g.,  $\text{PhI}(\text{OAc})_2$ )
- Magnesium oxide ( $\text{MgO}$ )
- Anhydrous and degassed solvent (e.g., Benzene or Dichloromethane)
- Inert atmosphere (Argon or Nitrogen)
- Procedure:
  - To a solution of the dimeric diazene (-)-33 in the anhydrous solvent, add the rhodium catalyst and magnesium oxide.
  - Stir the mixture at the desired reaction temperature.
  - Slowly add a solution of the oxidant in the same solvent to the reaction mixture over a prolonged period.
  - Monitor the reaction by TLC until the starting material is consumed.
  - Upon completion, filter the reaction mixture to remove solids.
  - Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to yield the sulfamate ester (-)-39.

### Protocol 3: Photochemical Extrusion of Dinitrogen

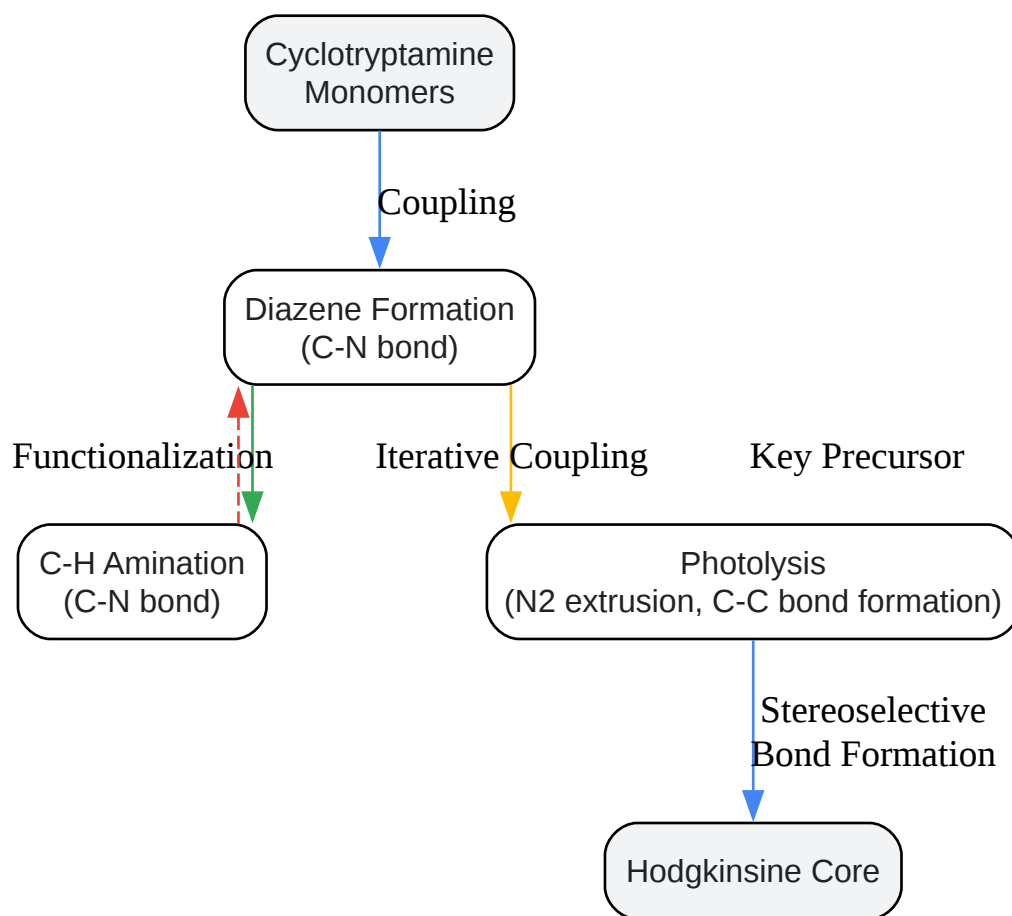
This protocol describes the key bond-forming step via photolysis of the bis-diazene intermediate.

- Apparatus and Materials:
  - Bis-diazene Trimer (-)-41
  - Photoreactor equipped with a suitable UV lamp (e.g., 300 nm)
  - Degassed solvent (e.g., Benzene or Toluene)
  - Inert atmosphere (Argon or Nitrogen)

- Procedure:
  - Dissolve the bis-diazene trimer (-)-41 in the degassed solvent in a quartz reaction vessel.
  - Purge the solution with an inert gas for an adequate time to remove any dissolved oxygen.
  - Irradiate the solution with the UV lamp at a controlled temperature (e.g., 25 °C).
  - Monitor the progress of the reaction by TLC or HPLC.
  - Upon completion, remove the solvent under reduced pressure.
  - Purify the resulting crude product, trimer (-)-42, by column chromatography.

## Logical Relationship of Key Synthetic Transformations

The following diagram illustrates the logical progression of the key chemical transformations in the synthesis of the trimeric core of **Hodgkinsine**.



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Caption: Key transformations in **Hodgkinsine** synthesis.

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